4-(2-Furyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
4-(furan-2-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-11(16)7-4-6-9(13-5-12-6)10(14-7)8-2-1-3-17-8/h1-3,5,7,10,14H,4H2,(H,12,13)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPQTCXANBDVNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1NC=N2)C3=CC=CO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Intermediate J-14
- Reaction: Nucleophilic substitution of a halogenated precursor (J-13) with an amine-containing compound (J-11) in the presence of a base.
- Conditions: Typically conducted under mild heating with bases such as potassium carbonate or triethylamine.
- Outcome: Formation of compound J-14 with protected amino and carboxylic acid groups.
Conversion of J-14 to J-15
- Reaction: Treatment of J-14 with hydrazine hydrate to form the imidazo ring system, yielding compound J-15.
- Conditions: Reaction is performed at approximately 60°C, with temperature control ±20°C to optimize yield and purity.
- Notes: Hydrazine reacts with the precursor to close the imidazo ring, a critical step in forming the heterocyclic core.
Introduction of the 2-Furyl Group (Formation of J-16)
- Reaction: Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig type) of J-15 with a 2-furyl boronic acid or equivalent furyl source.
- Catalysts: Palladium complexes with phosphine ligands are employed.
- Conditions: Base (such as potassium phosphate), solvent (e.g., dioxane or DMF), and inert atmosphere are used to facilitate coupling.
- Outcome: Formation of the 4-(2-furyl)-substituted imidazo[4,5-c]pyridine intermediate.
Deprotection and Final Acid Formation
- Reaction: Removal of protecting groups under acidic or hydrogenolytic conditions to yield the free carboxylic acid and amino functionalities.
- Typical Conditions:
- Boc groups removed by trifluoroacetic acid (TFA) treatment.
- Benzyl esters cleaved by catalytic hydrogenation (Pd/C, H2).
- Outcome: Pure 4-(2-Furyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents & Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | J-13 (halogenated) + J-11 (amine) | Base (e.g., K2CO3), solvent, mild heat | J-14 (protected amino acid intermediate) | Nucleophilic substitution |
| 2 | J-14 | Hydrazine hydrate, ~60°C | J-15 (imidazo ring formed) | Ring closure step |
| 3 | J-15 + 2-furyl boronic acid | Pd catalyst, phosphine ligand, base, inert atmosphere | J-16 (2-furyl substituted intermediate) | Palladium-catalyzed cross-coupling |
| 4 | J-16 | Acidic conditions (TFA) or hydrogenation | Target compound (free acid) | Deprotection of amino and carboxyl groups |
Research Findings and Considerations
- The use of protecting groups is critical to avoid side reactions during ring closure and coupling steps.
- Hydrazine-mediated cyclization is temperature-sensitive; maintaining ~60°C optimizes yield without decomposition.
- Palladium-catalyzed cross-coupling is efficient for introducing the 2-furyl substituent, with ligand choice impacting reaction rate and selectivity.
- Final deprotection must be carefully controlled to prevent degradation of the sensitive heterocyclic core.
- Salts of intermediates (e.g., hydrochloride salts) may be isolated to improve stability and handling.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Furyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: Substitution reactions can occur at various positions on the ring structure, leading to the formation of different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
4-(2-Furyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid has diverse applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases, such as cancer and infectious diseases.
Industry: The compound's unique properties make it suitable for use in materials science, such as in the creation of advanced polymers and composites.
Mechanism of Action
The mechanism by which 4-(2-Furyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary based on the context of its use and the specific derivatives involved.
Comparison with Similar Compounds
Spinacine (4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic Acid)
- Structure : Lacks the 4-(2-furyl) substituent, retaining only the bicyclic core and carboxylic acid group.
- Properties : Exhibits balanced hydro/lipophilicity, making it a candidate for carbonic anhydrase (CA) activation studies . Spinacine’s tautomerism (N(3)-protonated form) was confirmed by X-ray diffraction, with bond distances similar to histidine derivatives .
- Role : Used in metal-ion complexation and peptide backbone restriction studies due to its conformational rigidity .
4-(2-Thienyl)- Analogs
- Structure : Replaces the 2-furyl group with a 2-thienyl moiety (C11H11N3O2S vs. C11H11N3O3 for the furyl derivative) .
- Properties : The sulfur atom in thienyl enhances polarizability and may improve binding to hydrophobic enzyme pockets. Molecular weight increases slightly (249.29 g/mol vs. 249.25 g/mol for the furyl analog) .
Aromatic Substituent Derivatives
- 4-Phenyl and Halogenated Derivatives: 4-Phenyl: Increases lipophilicity (e.g., (4R,6S)-4-phenyl derivative, CAS 828931-70-0) . The 4-fluorophenyl derivative (C13H12FN3O2, 261.25 g/mol) shows distinct GHS safety profiles compared to non-halogenated analogs .
Pharmacological and Functional Comparisons
PD123319 (AT2 Receptor Antagonist)
- Structure: Features a diphenylacetyl group and dimethylamino-methylphenyl substituent, increasing molecular weight (508.6 g/mol) and complexity .
Carbonic Anhydrase (CA) Modulators
- Target Compound : Predicted to act as a CA activator due to structural similarity to spinacine, which showed moderate CA activation (Ki values in the µM range) .
- Comparison with Indazole-3-carboxylic Acid : The latter, a six-membered analog, exhibits stronger CA inhibition (Ki < 100 nM), highlighting the impact of ring size and substituents on activity .
Solubility and Lipophilicity
- Furyl Derivative : The oxygen-rich furyl group enhances hydrophilicity compared to phenyl analogs but less than thienyl due to sulfur’s polarizability .
- PD123319 : High lipophilicity (XLogP3 = 4.4) due to diphenylacetyl and aromatic substituents, favoring blood-brain barrier penetration .
Data Table: Key Comparative Metrics
*Dma = Dimethylamino-methylphenyl
Biological Activity
The compound 4-(2-Furyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is a member of the imidazo[4,5-c]pyridine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : CHNO
- Molecular Weight : 233.22 g/mol
- CAS Number : 1105057-45-1
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-(2-Furyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:
| Cell Line | IC (μM) | Reference |
|---|---|---|
| HeLa (Cervical) | 0.126 | |
| SMMC-7721 (Liver) | 0.071 | |
| K562 (Leukemia) | 0.164 | |
| MCF-7 (Breast) | 9 | |
| HCT116 (Colon) | 2.5 |
The anticancer activity of this compound is attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
- Induction of Apoptosis : It promotes programmed cell death through the activation of caspases and modulation of Bcl-2 family proteins.
- Targeting Specific Pathways : Research indicates that it may inhibit key signaling pathways involved in tumor growth and metastasis.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the imidazo[4,5-c]pyridine scaffold can significantly influence biological activity. Electron-donating groups enhance activity, while electron-withdrawing groups tend to diminish it. The presence of a furan moiety appears to be beneficial for activity against specific cancer types.
Study 1: Anticancer Efficacy
In a study published in MDPI, various derivatives of imidazo[4,5-c]pyridine were synthesized and tested for their anticancer properties. The results showed that compound 5 , which includes the furan group, exhibited superior activity against HeLa and SMMC-7721 cell lines compared to standard chemotherapeutics like doxorubicin .
Study 2: SAR Analysis
A detailed SAR analysis revealed that compounds with electron-releasing substituents at specific positions on the imidazo[4,5-c]pyridine ring demonstrated enhanced cytotoxicity against breast cancer cell lines (MCF-7). The study emphasized that the presence of a carboxylic acid group at position 6 was crucial for maintaining potency .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2-Furyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid, and how can yield optimization be achieved?
- Methodology : Synthesis typically involves multi-step heterocyclic condensation. For example, a route analogous to ’s method for oxazolo-pyridine derivatives could be adapted:
- Step 1 : Condensation of furan-2-carbaldehyde with a pyridine precursor under acidic conditions.
- Step 2 : Cyclization using catalysts (e.g., palladium or copper) in solvents like DMF or toluene.
- Optimization : Yield improvements require precise stoichiometric ratios (e.g., 1.2:1 for aldehyde:amine), temperature control (80–120°C), and catalyst loading (0.5–2 mol%) .
- Validation : Monitor intermediates via TLC or LCMS (as in ) to confirm reaction progress .
Q. Which analytical techniques are recommended for purity validation and structural elucidation of this compound?
- Techniques :
- HPLC : Use a C18 column with a gradient mobile phase (e.g., water:acetonitrile + 0.1% TFA) to achieve >95% purity (as in ’s 97.34% purity example) .
- NMR : Assign peaks using 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals in the fused imidazo-pyridine system.
- LCMS/HRMS : Confirm molecular weight (e.g., ESIMS m/z [M+1] in ) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Approach :
- Orthogonal Assays : Validate activity using independent methods (e.g., enzymatic vs. cell-based assays).
- Meta-Analysis : Compare studies with standardized protocols (e.g., IC50 values under identical pH/temperature conditions).
- Impurity Profiling : Use HPLC-MS to identify co-eluting impurities (e.g., epimers as noted in ) that may skew bioactivity results .
Q. What computational strategies predict the binding interactions of this compound with biological targets (e.g., enzymes or receptors)?
- Methods :
- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets).
- MD Simulations : Simulate ligand-receptor dynamics over 100+ ns to assess stability of hydrogen bonds with the carboxylic acid group.
- QSAR : Corrogate substituent effects (e.g., furyl vs. phenyl groups) on activity using datasets from ’s structural analogs .
Q. How does the compound’s stereochemistry influence its pharmacological profile, and what chiral resolution methods are effective?
- Analysis :
- Chiral HPLC : Employ columns like Chiralpak IA with hexane:isopropanol (90:10) to separate enantiomers (refer to ’s note on epimer separation) .
- X-ray Crystallography : Resolve absolute configuration using single-crystal data, as in ’s structural studies on tetrahydroindazole derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
